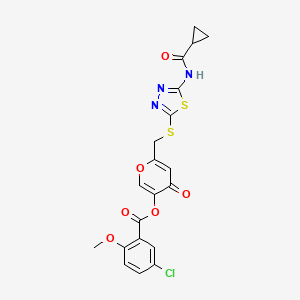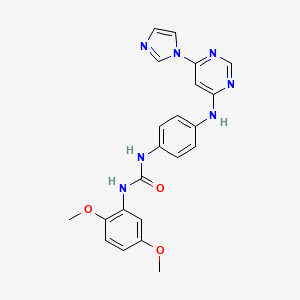![molecular formula C26H29N3O8 B2505838 oxalato de etilo 2-oxo-2-(4-((2-(fenoximetil)-1H-benzo[d]imidazol-1-il)metil)piperidin-1-il)acetato CAS No. 1351611-92-1](/img/structure/B2505838.png)
oxalato de etilo 2-oxo-2-(4-((2-(fenoximetil)-1H-benzo[d]imidazol-1-il)metil)piperidin-1-il)acetato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate is a complex organic compound with significant relevance in the field of medicinal chemistry. It features a multi-ring structure and various functional groups, which contribute to its diverse chemical reactivity and potential applications. This compound can serve as a scaffold for the development of pharmaceuticals due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a therapeutic agent, especially in the context of anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of novel materials with specific functional properties.
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. The compound is structurally similar to benzimidazole derivatives, which have been reported to exhibit antihistaminic activity . .
Mode of Action
Given its structural similarity to benzimidazole derivatives, it may interact with histamine receptors, potentially inhibiting the action of histamine and thus exhibiting antihistaminic effects
Biochemical Pathways
The biochemical pathways affected by the compound are currently unknown. Based on its potential antihistaminic activity, it may be involved in the histamine signaling pathway
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. If the compound does indeed exhibit antihistaminic activity, it may help alleviate symptoms of allergic reactions by inhibiting the action of histamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate typically involves several steps:
Formation of the benzimidazole core: This step often begins with the reaction of o-phenylenediamine with phenoxyacetic acid under acidic conditions to form the benzimidazole ring.
Piperidine incorporation: The benzimidazole intermediate is then subjected to alkylation with a piperidine derivative, forming a benzimidazole-piperidine intermediate.
Esterification and oxalate formation: The intermediate undergoes esterification with ethyl oxalate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production often leverages continuous flow chemistry and high-throughput screening to optimize reaction conditions and scale-up synthesis. Key parameters include temperature, pressure, and reagent concentration to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate undergoes several types of reactions, such as:
Oxidation: It can be oxidized to form various products depending on the oxidizing agent and conditions.
Reduction: Selective reduction of specific functional groups can be achieved using reducing agents.
Substitution: Nucleophilic and electrophilic substitution reactions occur on the aromatic rings and piperidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides, and various nucleophiles.
Major Products
Major products vary depending on the type of reaction. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions introduce new functional groups such as alkyl or acyl groups.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-benzimidazol-2-yl)methyl)piperidin-1-yl)acetate
Methyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate
Ethyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-indol-1-yl)methyl)piperidin-1-yl)acetate
Uniqueness
Compared to similar compounds, ethyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate exhibits unique reactivity due to the presence of the benzimidazole and piperidine moieties, offering distinct binding affinities and biological activities. Its versatility makes it a valuable scaffold in drug discovery and development.
There you have it—an extensive dive into the fascinating world of ethyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate
Propiedades
IUPAC Name |
ethyl 2-oxo-2-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]acetate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4.C2H2O4/c1-2-30-24(29)23(28)26-14-12-18(13-15-26)16-27-21-11-7-6-10-20(21)25-22(27)17-31-19-8-4-3-5-9-19;3-1(4)2(5)6/h3-11,18H,2,12-17H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSYWHFWUKHVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCC(CC1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3-dimethoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2505755.png)




![6-[5-(Pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2505761.png)





![(Z)-3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2505774.png)
![2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide](/img/structure/B2505775.png)
![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2505777.png)
